3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride
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Overview
Description
3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Mechanism of Action
Target of Action
Quinazoline derivatives, which this compound is a part of, have been known to interact with various biological targets due to their wide range of biopharmaceutical activities .
Mode of Action
Quinazoline derivatives are known for their broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities .
Biochemical Pathways
Quinazoline derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Action Environment
It’s worth noting that the synthesis of quinazoline-2,4(1h,3h)-diones from co2 and 2-aminobenzonitriles could proceed efficiently in water without any catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride typically involves the reaction of 2-aminobenzonitriles with carbon dioxide in water without any catalyst . This green and efficient method yields excellent results and is preferred due to its simplicity and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline derivatives with additional oxygen functionalities.
Reduction: Reduced quinazoline derivatives with hydrogenated functional groups.
Substitution: Substituted quinazoline derivatives with various alkyl or aryl groups.
Scientific Research Applications
3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: A closely related compound with similar structural features and applications.
3-Phenylquinazoline-2,4(1H,3H)-dithione: Another derivative with potential biological activities.
Uniqueness
3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride is unique due to its specific aminoethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-quinazoline-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15;/h1-4H,5-6,11H2,(H,12,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWOYFVVSZQSOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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